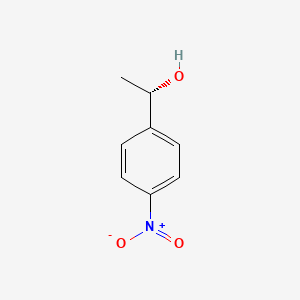

(1S)-1-(4-nitrophenyl)ethan-1-ol

Description

Overview of Enantiopure Alcohols in Advanced Synthetic Chemistry Research

Enantiomerically pure alcohols are fundamental building blocks in the landscape of modern organic synthesis. nih.gov Their importance stems from their widespread presence in biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov The specific three-dimensional arrangement of atoms in these chiral alcohols is often crucial for their biological function, dictating how they interact with chiral biological receptors and enzymes. nih.gov Consequently, the development of efficient and highly selective methods for obtaining enantiopure alcohols remains a major focus of chemical research. nih.gov These methods can be broadly categorized into asymmetric synthesis, which creates a chiral center from a prochiral precursor, and resolution, which separates a racemic mixture into its constituent enantiomers. rsc.orgacs.org

The Unique Role and Challenges of Nitroaromatic Moieties in Chiral Syntheses

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a class of chemicals with diverse industrial applications, including the synthesis of dyes, polymers, and explosives. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds resistant to oxidative degradation. nih.gov This property, while beneficial in some contexts, also contributes to their recalcitrance and potential environmental concerns. nih.govnih.gov

In the context of chiral synthesis, the nitro group presents a unique set of challenges and opportunities. Its powerful electron-withdrawing effect can influence the stereochemical outcome of reactions at or near the aromatic ring. scielo.br Furthermore, the nitro group itself can be a versatile functional handle, capable of being reduced to an amino group, which opens up pathways to a wide array of other functionalizations. wikipedia.org However, the presence of a nitro group can also complicate certain synthetic transformations, and its potential for reduction requires careful consideration of reaction conditions.

Rationale for Dedicated Academic Inquiry into (1S)-1-(4-nitrophenyl)ethan-1-ol

The specific molecule, this compound, serves as a valuable model system for exploring the synthesis and utility of chiral nitroaromatic alcohols. Its structure is relatively simple, yet it encapsulates the key features of this compound class: a chiral secondary alcohol and a nitro-substituted aromatic ring. nih.gov Research into its synthesis provides a platform for developing and evaluating new asymmetric catalytic methods, particularly for the reduction of the corresponding ketone, 4-nitroacetophenone. rsc.orgresearchgate.net The high enantiopurity of the resulting alcohol is a critical benchmark for the success of these methods. nih.gov

Furthermore, this compound is a useful intermediate for the synthesis of other chiral compounds. biosynth.com The presence of both a hydroxyl and a nitro group allows for a range of subsequent chemical modifications, making it a versatile building block for more complex molecules.

Historical Context and Evolution of Research on Chiral Phenylalkanols

The study of chiral phenylalkanols, a broader class of compounds to which this compound belongs, has a rich history intertwined with the development of asymmetric synthesis. Early methods for obtaining these compounds often relied on the resolution of racemic mixtures. However, the last few decades have seen a dramatic shift towards catalytic asymmetric methods, driven by the desire for greater efficiency and atom economy.

A significant breakthrough in this area was the development of catalysts for the asymmetric reduction of prochiral ketones. These methods, which include both transition-metal-catalyzed hydrogenations and biocatalytic reductions, have provided access to a wide range of chiral alcohols with high enantiomeric excess. nih.gov The ongoing evolution of this research focuses on expanding the substrate scope, improving catalyst efficiency, and developing more sustainable and environmentally friendly synthetic protocols.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 96156-72-8 | C8H9NO3 | 167.16 |

| (1R)-1-(4-nitrophenyl)ethan-1-ol | 58287-18-6 | C8H9NO3 | 167.16 |

| 1-(4-nitrophenyl)ethanol (B1297073) | 6531-13-1 | C8H9NO3 | 167.16 |

| 4-Nitroacetophenone | 100-19-6 | C8H7NO3 | 165.15 |

| 1-(2-Hydroxy-4-nitrophenyl)ethan-1-one | 1834-91-9 | C8H7NO4 | 181.15 |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 4 Nitrophenyl Ethan 1 Ol

Catalytic Enantioselective Reduction Strategies

Catalytic enantioselective reduction represents the most efficient and atom-economical route to chiral alcohols like (1S)-1-(4-nitrophenyl)ethan-1-ol. These methods utilize a small amount of a chiral catalyst to produce a large quantity of the desired enantiomerically enriched product.

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl group of a prochiral ketone, guided by a chiral metal catalyst. wikipedia.org Ruthenium-based catalysts, particularly those developed by Noyori and his group, have demonstrated exceptional performance in the asymmetric hydrogenation of various prochiral ketones. mdpi.com These systems typically consist of a ruthenium precursor, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand (like DPEN). mdpi.comnih.gov

The reaction of 4-nitroacetophenone presents a specific challenge due to the presence of the nitro group, which can also be reduced under hydrogenation conditions. Achieving chemoselectivity—the reduction of the ketone in the presence of the nitro group—is therefore critical. Research has focused on developing catalysts that are highly selective for the carbonyl group. For instance, Ru/TiO₂(anatase) catalysts have been shown to exhibit excellent catalytic performance and high selectivity in the reduction of 4-nitroacetophenone, although the focus of some studies is on producing 4-aminoacetophenone. researchgate.netrsc.org The precise tuning of the catalyst's ligands and reaction conditions is essential to favor the formation of the chiral alcohol over other reduction products. mdpi.com

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure alcohols. nih.govresearchgate.net This approach uses isolated enzymes (ketoreductases) or whole microbial cells to perform highly selective reductions under mild conditions. researchgate.netkoreascience.kr The use of whole cells is often advantageous as it circumvents the need for costly cofactor isolation and regeneration. koreascience.kr

A wide variety of microorganisms have been screened for their ability to reduce 4-nitroacetophenone with high enantioselectivity. The choice of microbial strain is crucial, as different species and even different strains of the same species can yield products with varying degrees of conversion and enantiomeric excess (e.e.).

Periconia hispidula : A fungal strain isolated from a semiarid region in Brazil has proven to be a promising biocatalyst. iomcworld.com Studies have shown its effectiveness in reducing a range of acetophenone (B1666503) derivatives. For 4-nitroacetophenone, this fungus achieved a high conversion of 95% with an excellent enantiomeric excess of >96% for the corresponding alcohol. iomcworld.com Optimization of reaction parameters, such as the culture medium and incubation time, was found to be critical for achieving these results. iomcworld.comiomcworld.com

Candida zeylanoides : This yeast species has been successfully used as a whole-cell biocatalyst for the enantioselective reduction of various prochiral ketones, including structurally bulky ones. sci-hub.sefigshare.com It has demonstrated the ability to produce chiral carbinols in excellent yields and high enantiomeric purity (>99% e.e.). sci-hub.se Its robustness and effectiveness with bulky substrates suggest its potential for the reduction of 4-nitroacetophenone. figshare.com

Rhizopus arrhizus : Fungi of the Rhizopus genus, such as Rhizopus oryzae, are well-known for their reductase activity. koreascience.krnih.gov Research on the bioreduction of acetophenone using R. oryzae has shown that controlling the fungal morphology (e.g., forming pellets of a specific size) can significantly enhance conversion and enantioselectivity, with both exceeding 99% under optimized conditions. koreascience.krnih.gov

Table 1: Performance of Selected Microbial Strains in the Bioreduction of 4-Nitroacetophenone

| Microorganism | Substrate | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|

| Periconia hispidula | 4-Nitroacetophenone | 95 | >96 | iomcworld.com |

| Rhizopus oryzae | Acetophenone | >99 | >99 (S) | koreascience.krnih.gov |

| Candida zeylanoides P1 | (4-nitrophenyl)(phenyl)methanone | 89 | >99 (S) | sci-hub.se |

The high stereoselectivity observed in biocatalytic reductions is governed by the intricate three-dimensional structure of the enzyme's active site. Ketoreductases, also known as alcohol dehydrogenases (ADHs), are typically dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) to provide the hydride for reduction. researchgate.net

The stereochemical outcome is dictated by how the prochiral ketone, 4-nitroacetophenone, binds within the active site. According to Prelog's rule, the enzyme orients the substrate in a highly specific manner. The planar carbonyl group is positioned relative to the nicotinamide ring of the cofactor, exposing one of the two prochiral faces (re or si) to the incoming hydride ion. For the synthesis of the (S)-alcohol, the enzyme's active site architecture forces the substrate to bind in an orientation where the hydride from NAD(P)H is delivered to the re-face of the carbonyl carbon. This precise geometric arrangement, enforced by interactions between the substrate and amino acid residues in the active site, is the basis for the enzyme's exquisite stereocontrol. nih.gov

Bioreduction methodologies are inherently aligned with the principles of green chemistry. nih.govyedarnd.com The pursuit of environmentally benign chemical processes has made biocatalysis an attractive technology for industrial synthesis. researchgate.netkoreascience.kr

Key green aspects of bioreduction include:

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH, which reduces energy consumption and avoids the use of harsh reagents. researchgate.net

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification processes, thereby reducing waste. researchgate.netyedarnd.com

Renewable Catalysts : Enzymes and whole cells are derived from renewable resources and are biodegradable. yedarnd.com

Reduced Environmental Impact : The use of water as a solvent and the avoidance of heavy metal catalysts contribute to a significantly lower environmental footprint compared to many traditional chemical methods. koreascience.kr

Asymmetric transfer hydrogenation (ATH) is a valuable alternative to methods using high-pressure molecular hydrogen. ursinus.edu In this process, the hydrogen atoms are transferred to the substrate from a donor molecule, such as 2-propanol or formic acid, mediated by a transition metal catalyst. ursinus.edu This technique is often safer and requires simpler equipment than direct hydrogenation. ursinus.edu

Chiral complexes of ruthenium, rhodium, and iridium are commonly employed as catalysts. The general mechanism involves the formation of a metal hydride species from the hydrogen donor. This hydride is then transferred to the ketone, which is coordinated to the metal center in a stereochemically defined manner by the chiral ligands. For the reduction of 4-nitroacetophenone, the reaction would proceed via the transfer of hydrogen to the carbonyl group, yielding this compound, while the hydrogen donor (e.g., 2-propanol) is oxidized to its corresponding ketone (acetone). The selectivity and efficiency of the reaction depend heavily on the choice of metal, the chiral ligand, the hydrogen donor, and the reaction conditions.

Organocatalytic Methods for Asymmetric Reduction of Carbonyl Precursors

The asymmetric reduction of the prochiral ketone, 4-nitroacetophenone, is one of the most direct and efficient routes to optically active this compound. Organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, has emerged as a powerful alternative to metal-based catalysts. rsc.orgnih.gov These methods often offer advantages in terms of cost, environmental impact, and tolerance to moisture and air. nih.govacs.org

Prominent among these are reductions employing chiral oxazaborolidines, known as Corey-Bakshi-Shibata (CBS) catalysts. wikipedia.orgorganic-chemistry.org The CBS catalyst, derived from the natural amino acid proline, complexes with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) to form a chiral reducing agent. wikipedia.orgyoutube.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl, resulting in the formation of the alcohol with high enantiomeric excess. organic-chemistry.orgyoutube.com

Another significant class of organocatalysts for this transformation includes bifunctional thiourea-amine catalysts. nih.govnih.gov These catalysts operate through a "push-pull" mechanism. acs.org The thiourea (B124793) moiety activates the ketone carbonyl group through hydrogen bonding, while the amine group coordinates and activates the borane reducing agent, such as catecholborane. nih.govacs.org This dual activation within a chiral framework facilitates highly stereoselective hydride transfer. Research has demonstrated that aryl ketones bearing electron-withdrawing groups, such as the nitro group in 4-nitroacetophenone, are excellent substrates for these catalysts, often yielding the desired (S)-alcohol with high selectivity. nih.gov

| Catalyst System | Precursor | Reducing Agent | Conditions | Yield (%) | ee (%) | Ref |

| (R)-2-Methyl-CBS-oxazaborolidine | 4-Nitroacetophenone | Borane-DMS | Toluene, -20 °C | 95 | 96 | sigmaaldrich.com |

| Bifunctional Thiourea-Amine | 4-Nitroacetophenone | Catecholborane | Toluene, -46 °C | 94 | 96 | nih.gov |

Chiral Auxiliary-Mediated Synthetic Pathways

An alternative strategy to direct stereochemical outcomes involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgsigmaaldrich.com This covalently bound chiral molecule guides the formation of a new stereocenter, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetate-derived prochiral unit. researchgate.net The N-acetylated oxazolidinone can be deprotonated to form a chiral enolate. This enolate's subsequent reaction, for instance, with a precursor that can be converted to the 4-nitrophenyl group, proceeds with high diastereoselectivity due to the steric influence of the auxiliary's substituent (e.g., a benzyl (B1604629) or isopropyl group), which blocks one face of the enolate. researchgate.net

Similarly, auxiliaries like pseudoephedrine can be used to form chiral amides. wikipedia.orgnih.gov The alkylation of the corresponding enolate provides access to α-substituted products with high diastereomeric purity. nih.govharvard.edu After the key bond-forming step, subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the target alcohol.

| Chiral Auxiliary | Reaction Sequence | Key Step Diastereoselectivity (dr) | Ref |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 1. Acylation with acetyl chloride. 2. Diastereoselective functionalization of the resulting enolate. | >99:1 for many alkylations | researchgate.net |

| (1R,2R)-Pseudoephenamine | 1. Acylation with an appropriate acid derivative. 2. Diastereoselective alkylation of the amide enolate. | 98:2 to >99:1 for various alkyl halides | nih.gov |

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. publish.csiro.au For N-acyloxazolidinones (Evans auxiliaries), a standard and mild cleavage method is hydrolysis with lithium hydroperoxide (LiOOH). publish.csiro.aupublish.csiro.au This reagent selectively attacks the exocyclic acyl carbonyl group, leaving the endocyclic carbonyl of the auxiliary intact and preserving the stereocenter of the product acid. publish.csiro.auuq.edu.au The resulting carboxylic acid can then be reduced to the target alcohol, this compound.

For pseudoephedrine and pseudoephenamine amides, several cleavage methods are available. harvard.edu The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced directly to the primary alcohol using reagents like lithium amidotrihydroborate (LAB). harvard.edu These methods are generally high-yielding and proceed with little to no epimerization at the α-carbon, ensuring the stereochemical fidelity of the final product. harvard.edu

Novel Synthetic Route Development and Process Intensification Research for Scalable Production

The development of efficient, scalable, and sustainable synthetic routes for this compound is an active area of research. This involves not only the discovery of new chemical transformations but also the intensification of existing processes to make them more suitable for large-scale industrial production.

One established method for preparing this compound involves the hydrogenolysis of (1R)-1-phenylethanol using a palladium on carbon catalyst, followed by the catalytic reduction of the nitro group. The use of a lipase (B570770) in the hydrogenolysis step has been shown to improve the yield. biosynth.com

Research into novel synthetic pathways often explores different starting materials and reaction sequences. For example, one study investigated three different routes for the synthesis of a related compound, 1-(4-boronobenzyl)-1H-pyrrole, highlighting the challenges of protecting group strategies and the successful implementation of a route where the key functional group was introduced in the final step. researchgate.net Another approach involved the ring-cleavage of p-nitrophenyloxirane with p-chlorobenzylamine to produce a substituted aminoethanol, which could then be further modified. researchgate.net

Process intensification focuses on making chemical processes smaller, safer, and more energy-efficient. For the production of this compound, this could involve:

Continuous Flow Chemistry: Replacing traditional batch reactors with continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates.

Solvent Selection: The use of greener, more sustainable solvents is a key aspect of modern process development. This could involve replacing hazardous solvents with more environmentally benign alternatives or developing solvent-free reaction conditions.

Interactive Data Table: Synthetic Strategies and Intermediates

| Target Compound/Intermediate | Starting Material(s) | Key Reaction(s) | Reference |

| This compound | (1R)-1-phenylethanol | Hydrogenolysis, Catalytic Reduction | biosynth.com |

| 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | p-Nitrophenyloxirane, p-Chlorobenzylamine | Ring Cleavage | researchgate.net |

| 1-(4-Boronobenzyl)-1H-pyrrole | Various | Multiple routes investigated, including protection/deprotection strategies and final-step functionalization. | researchgate.net |

Stereochemical Principles and Advanced Characterization Methodologies in 1s 1 4 Nitrophenyl Ethan 1 Ol Research

Absolute Configuration Determination Methodologies

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For (1S)-1-(4-nitrophenyl)ethan-1-ol, establishing the 'S' configuration at the chiral center is crucial. This is achieved through a combination of spectroscopic and crystallographic techniques.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment.cas.czresearchgate.net

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. cas.cz Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. researchgate.net

ECD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For this compound, the experimental ECD spectrum would be compared with theoretical spectra calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net A good correlation between the experimental and the calculated spectrum for the 'S' enantiomer confirms the absolute configuration.

ORD, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. The shape of the ORD curve is also indicative of the absolute configuration. The combined use of ECD and ORD provides a more robust assignment of the absolute configuration of chiral compounds like this compound. researchgate.netresearchgate.net

Derivatization for X-ray Crystallographic Analysis of Chiral Auxiliary Complexes

X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining suitable crystals of the parent alcohol, this compound, can be challenging. To overcome this, the alcohol is often derivatized with a chiral auxiliary of known absolute configuration.

This process involves reacting the hydroxyl group of the alcohol with a chiral reagent to form a diastereomeric derivative. These diastereomers possess different physical properties, including their ability to crystallize. Once a suitable single crystal of one of the diastereomers is obtained, its structure can be determined by X-ray diffraction. mdpi.com Knowing the absolute configuration of the chiral auxiliary allows for the unambiguous assignment of the absolute configuration of the original alcohol. A common strategy involves the use of chiral acids to form esters.

Enantiomeric Excess and Purity Determination Techniques in Synthetic Research.libretexts.orgmasterorganicchemistry.com

In the synthesis of chiral compounds, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. libretexts.orgmasterorganicchemistry.com An e.e. of 100% indicates an enantiomerically pure substance, while a racemic mixture has an e.e. of 0%.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation.hplc.eusigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers, thereby determining the enantiomeric excess of a sample. hplc.eu The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. chromatographyonline.comresearchgate.net Validation of the method ensures its accuracy, precision, and robustness for routine analysis. Typical CSPs for the separation of chiral alcohols include those based on derivatized polysaccharides or cyclodextrins. hplc.eu The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H wiley-vch.de |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 or 80:20 v/v) wiley-vch.dersc.org |

| Flow Rate | Typically 0.5 - 1.0 mL/min wiley-vch.dersc.org |

| Detection | UV at a specific wavelength (e.g., 215 nm or 254 nm) researchgate.netrsc.org |

| Temperature | Often ambient or controlled at 25 °C rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric excess of this compound. In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral shift reagent, the two enantiomers form diastereomeric complexes that have different NMR spectra. libretexts.org

Chiral shift reagents are typically lanthanide complexes that can coordinate to the hydroxyl group of the alcohol. libretexts.org This interaction leads to a separation of the signals corresponding to the two enantiomers in the NMR spectrum. libretexts.orgresearchgate.net The enantiomeric excess can then be determined by integrating the signals of the separated peaks.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional conformation of this compound influences its reactivity and interactions with other molecules. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule. This is often achieved through computational methods, such as DFT calculations, which can predict the relative energies of different conformers.

Theoretical Studies on Preferred Conformations and Rotational Barriers

Theoretical and computational chemistry provide powerful tools to predict and understand the conformational landscape of molecules like this compound. These methods allow for the calculation of the relative energies of different spatial arrangements of the atoms (conformers) and the energy barriers that separate them.

Conformational Analysis:

Computational studies on analogous chiral benzylic alcohols, such as 1-phenylethanol, have been performed to determine their most stable conformations. rsc.orgacs.org These studies often employ Density Functional Theory (DFT) and ab initio methods to map the potential energy surface of the molecule as a function of its dihedral angles. acs.org For this compound, it is anticipated that the most stable conformers would seek to minimize steric hindrance between the bulky 4-nitrophenyl group and the methyl and hydroxyl substituents. The orientation of the hydroxyl group is also likely to be influenced by potential intramolecular interactions.

Rotational Barriers:

The energy required to rotate around the C1-C(phenyl) and C1-O bonds are known as rotational barriers. These barriers determine the rate of interconversion between different conformers at a given temperature. Theoretical calculations can model these barriers by systematically changing the dihedral angles and calculating the corresponding energy profile. For instance, DFT studies have been used to calculate rotational barriers in various organic molecules. chemrxiv.org

The rotational barrier for the C1-C(phenyl) bond in this compound is expected to be influenced by the electronic effects of the nitro group and the steric bulk of the substituents on the stereogenic center. The presence of the electron-withdrawing nitro group can affect the pi-electron density of the phenyl ring, which in turn can influence the interaction with the adjacent chiral center during rotation.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the conformational analysis of this compound.

| Conformer | Dihedral Angle (H-O-C1-C(phenyl)) | Dihedral Angle (C(methyl)-C1-C(phenyl)-C(ipso)) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 60° (gauche) | 30° | 0.00 | 75 |

| B | 180° (anti) | 30° | 1.5 | 20 |

| C | 60° (gauche) | 90° | 3.0 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Influence of Intramolecular Interactions on Stereochemical Outcomes

The stereochemical outcome of chemical reactions that form or involve this compound, as well as its own conformational preferences, are significantly influenced by a variety of intramolecular interactions. These non-covalent forces, though weak individually, can collectively exert a strong influence on the molecule's structure and reactivity.

Intramolecular Hydrogen Bonding:

A key potential intramolecular interaction in this compound is hydrogen bonding. While a direct hydrogen bond between the hydroxyl group and the nitro group in the para position is not possible due to the distance, the hydroxyl group can act as a hydrogen bond donor to the pi-system of the phenyl ring. rsc.org Furthermore, the presence of the electron-withdrawing nitro group can modulate the acidity of the hydroxyl proton and the electron density of the aromatic ring, thereby influencing the strength of such interactions. nih.gov In related substituted phenols, the formation of intramolecular hydrogen bonds has been shown to significantly stabilize certain conformations. nih.govrsc.org

Stereoelectronic Effects:

Stereoelectronic effects describe the influence of the spatial arrangement of orbitals on the molecule's properties. wikipedia.orgbaranlab.org In this compound, hyperconjugative interactions can play a role in stabilizing certain conformations. For example, the interaction between the filled sigma orbital of a C-H or C-C bond at the chiral center and the empty pi* anti-bonding orbital of the nitro-substituted phenyl ring can lead to a preferred orientation of the substituents. The electron-withdrawing nature of the nitro group makes the pi* orbitals of the phenyl ring more accessible for such interactions. wikipedia.org These effects are crucial for a detailed understanding of the molecule's reactivity and conformational preferences. nih.govresearchgate.net

The following table outlines the potential intramolecular interactions in this compound and their likely impact on its stereochemistry.

| Type of Interaction | Interacting Groups | Potential Effect on Conformation |

| Hydrogen Bonding | OH group (donor) and Phenyl ring (acceptor) | Stabilization of conformers where the OH group is oriented towards the ring. |

| Steric Hindrance | 4-nitrophenyl, methyl, and hydroxyl groups | Destabilization of eclipsed conformers, favoring staggered arrangements. |

| Dipole-Dipole Interactions | C-O, C-N, and N-O bond dipoles | Influence on the overall molecular dipole moment and preferred orientation of polar groups. |

| Stereoelectronic (Hyperconjugation) | σ(C-H/C-C) and π*(C=C of phenyl) | Stabilization of specific staggered conformations. |

Understanding these intricate intramolecular forces through advanced characterization methodologies and theoretical studies is paramount for predicting the behavior of this compound in various chemical environments and for designing stereoselective syntheses.

Mechanistic Investigations and Computational Studies on 1s 1 4 Nitrophenyl Ethan 1 Ol and Its Transformations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and reactivity of molecules like (1S)-1-(4-nitrophenyl)ethan-1-ol. These methods allow for the detailed analysis of molecular orbitals and the prediction of reactivity, offering a microscopic understanding of chemical transformations.

Reactivity Descriptors and Frontier Molecular Orbital Analysis of the Compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org For this compound, the distribution and energies of these orbitals dictate its behavior as both a nucleophile and an electrophile.

The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating hydroxyl group (-OH) significantly influences the electronic properties of the aromatic ring and the chiral center. rsc.org DFT calculations can precisely map the electron density and identify the regions most susceptible to nucleophilic or electrophilic attack. The HOMO is typically localized on the phenyl ring and the oxygen atom of the hydroxyl group, making these sites nucleophilic. Conversely, the LUMO is often centered on the nitro group and the ipso-carbon of the phenyl ring, indicating these as electrophilic centers.

Table 1: Frontier Molecular Orbital Data for a Representative Phenyl-substituted Ethanol Note: This table is a representative example and the exact values for this compound would require specific DFT calculations.

| Molecular Orbital | Energy (eV) | Key Atomic Contributions |

|---|---|---|

| HOMO | -8.5 | Phenyl C, O(H) |

| LUMO | -1.2 | Phenyl C, N(O2) |

| HOMO-1 | -9.2 | Phenyl C |

Transition State Analysis for Stereoselective Reductions and Other Reactions

Computational modeling is instrumental in elucidating the transition states of reactions involving this compound, particularly in stereoselective reductions of the corresponding ketone, 4-nitroacetophenone. matrix-fine-chemicals.com By calculating the energies and geometries of various possible transition states, researchers can predict the most favorable reaction pathway and, consequently, the stereochemical outcome.

For instance, in the reduction of 4-nitroacetophenone using a chiral catalyst, DFT can model the approach of the reducing agent to the carbonyl group. The calculations can differentiate between the transition states leading to the (S)- and (R)-enantiomers, providing a rationale for the observed enantioselectivity. These models often reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, that govern the stereochemical control.

Prediction of Chiroptical Properties via Computational Methods

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are defining characteristics of chiral molecules. Time-dependent DFT (TD-DFT) has emerged as a reliable method for predicting these properties. By simulating the interaction of the molecule with polarized light, TD-DFT can calculate the ECD spectrum, which can then be compared with experimental data to confirm the absolute configuration of a chiral center. For this compound, these calculations are vital for assigning the (S)-configuration and for understanding how its structure gives rise to its specific optical activity.

Reaction Kinetics and Thermodynamic Considerations in Stereoselective Syntheses

The stereoselective synthesis of this compound, often achieved through the asymmetric reduction of 4-nitroacetophenone, is governed by both kinetic and thermodynamic factors. mdpi.com Understanding these aspects is crucial for optimizing reaction conditions to achieve high yields and enantiomeric excess.

Kinetic studies focus on the rates of the competing reaction pathways that lead to the (S) and (R) enantiomers. A highly stereoselective reaction is one where the rate of formation of the desired (S)-enantiomer is significantly faster than the rate of formation of the (R)-enantiomer. This difference in rates is directly related to the difference in the activation energies of the respective transition states.

Thermodynamic considerations, on the other hand, relate to the relative stability of the products. While in many cases the thermodynamic stability of the two enantiomers is identical, the presence of a chiral environment (like a chiral catalyst or solvent) can lead to the formation of diastereomeric intermediates with different stabilities, which can influence the final product distribution.

Solvent Effects and Medium Influence on Stereocontrol and Reaction Pathways

Computational studies can model the effect of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a continuum model that represents the solvent as a medium with a specific dielectric constant. These models can help to explain experimentally observed solvent effects and guide the selection of the optimal solvent for a given stereoselective transformation. For example, polar aprotic solvents might be favored in certain reductions to stabilize charged intermediates, while nonpolar solvents might be preferred in others to enhance specific non-covalent interactions that direct the stereochemical outcome.

Computational Modeling of Chiral Recognition Processes (e.g., Enzyme-Substrate Interactions)

Enzymes are highly efficient and selective catalysts for a vast array of biochemical reactions. diva-portal.org Computational modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, plays a crucial role in understanding how enzymes achieve their remarkable chiral recognition. diva-portal.orgacs.orgnih.gov

In the context of this compound, these models can be used to study its interaction with enzymes, such as lipases or alcohol dehydrogenases, which are often used for the kinetic resolution of racemic 1-(4-nitrophenyl)ethanol (B1297073) or the asymmetric reduction of 4-nitroacetophenone. nsf.gov

Molecular docking simulations can predict the preferred binding orientation of the substrate within the enzyme's active site. nih.gov These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the enzyme. nih.gov QM/MM calculations can then be employed to model the enzymatic reaction itself, treating the reacting substrate and the crucial active site residues with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. acs.org These studies provide invaluable insights into the origins of enzymatic stereoselectivity, revealing how the chiral environment of the active site preferentially stabilizes the transition state leading to the (S)-enantiomer. diva-portal.orgnih.gov

Table 2: Key Interactions in a Modeled Enzyme-Substrate Complex This table is a hypothetical representation of data that could be obtained from computational modeling.

| Substrate Moiety | Enzyme Residue | Type of Interaction |

|---|---|---|

| Hydroxyl group | Serine-124 | Hydrogen Bond |

| Nitro group | Arginine-210 | Electrostatic Interaction |

| Phenyl ring | Phenylalanine-88 | π-π Stacking |

Reactivity Profiles and Synthetic Transformations of 1s 1 4 Nitrophenyl Ethan 1 Ol

Derivatization Strategies for Functional Group Interconversion

The presence of both a hydroxyl and a nitro group on the (1S)-1-(4-nitrophenyl)ethan-1-ol scaffold allows for a variety of selective derivatization strategies. These transformations are fundamental for building molecular complexity while retaining the crucial stereochemical information at the chiral center.

Regio- and Stereoselective Esterification and Etherification Reactions

The secondary hydroxyl group of this compound serves as a key handle for derivatization through esterification and etherification. These reactions typically proceed with retention of configuration at the stereocenter, as the C-O bond is not broken.

Esterification: Standard acid-catalyzed Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the chiral alcohol.

Etherification: Similarly, etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonating the alcohol to form a more potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide. To preserve the stereochemistry, this method is effective.

These functionalization reactions are pivotal for modifying the molecule's properties or for introducing groups that can facilitate further synthetic steps.

Selective Oxidation and Reduction Pathways of the Hydroxyl and Nitro Groups

The differential reactivity of the hydroxyl and nitro functionalities enables selective transformations at either site, a cornerstone of its utility in multi-step synthesis.

Selective Oxidation of the Hydroxyl Group: The secondary alcohol can be selectively oxidized to the corresponding ketone, 4-nitroacetophenone, without affecting the nitro group. This transformation can be achieved using various oxidizing agents. A notable example is the use of a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), which provides high yields. Furthermore, biochemical oxidation offers a method for kinetic resolution. For instance, using immobilized soybean protein can selectively oxidize the (R)-enantiomer from a racemic mixture, leaving the desired (S)-1-(4-nitrophenyl)ethan-1-ol with high optical purity.

Selective Reduction of the Nitro Group: The aromatic nitro group can be selectively reduced to a primary amine, yielding (1S)-1-(4-aminophenyl)ethan-1-ol. This conversion is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or through chemical reduction using metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl). scispace.commasterorganicchemistry.com These methods are highly chemoselective, leaving the benzylic alcohol untouched. scispace.com For instance, NaBH4 is effective for reducing the carbonyl group while leaving the nitro group intact, highlighting the ability to target either group with the appropriate choice of reagents. scispace.com

Role as a Nucleophile or Electrophile in Stereoselective Bond Formations

The chiral center of this compound can be exploited in reactions where it behaves as either a nucleophile or, after activation, an electrophile, enabling the formation of new bonds with predictable stereochemistry.

As a Nucleophile: The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophile. This is most evident in the esterification and etherification reactions discussed previously (Section 5.1.1), where it attacks an electrophilic carbon atom (of a carbonyl or alkyl halide) to form new C-O bonds.

As an Electrophile: To make the chiral carbon electrophilic, the hydroxyl group must first be converted into a good leaving group. This can be accomplished by transforming it into a tosylate, mesylate, or a halide. The resulting activated substrate is now susceptible to attack by a wide range of nucleophiles in a nucleophilic substitution reaction (SN2). ucsb.educhemguide.co.uksavemyexams.comsavemyexams.comphysicsandmathstutor.com This SN2 displacement typically proceeds with inversion of configuration at the stereocenter, providing a reliable method for stereoselective C-C and C-heteroatom bond formation.

Cyclization and Rearrangement Reactions Involving the Chiral Scaffold

The scaffold of this compound and its derivatives can participate in synthetically valuable rearrangement and cyclization reactions, leveraging the interplay between its functional groups.

Beckmann Rearrangement: A derivative of the title compound can undergo a Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This process begins with the oxidation of the alcohol to 4-nitroacetophenone. unive.it The ketone is then converted to its corresponding oxime by reacting with hydroxylamine. ionike.comorganic-chemistry.org Upon treatment with an acid or another promoter, the oxime rearranges to form an N-substituted amide. wikipedia.orgorganic-chemistry.org The stereochemistry of the oxime determines which group (the nitrophenyl or the methyl group) migrates, thus controlling the final product structure. organic-chemistry.org

Tiffeneau-Demjanov Rearrangement: This rearrangement offers a pathway for ring expansion in cyclic systems but can also be applied to acyclic amino alcohols. wikipedia.orgwikipedia.orglibretexts.orgorganicreactions.org The key precursor, (1S)-1-(4-aminophenyl)ethan-1-ol, is obtained via selective reduction of the nitro group (see Section 5.1.2). Treatment of this amino alcohol with nitrous acid generates a diazonium intermediate. wikipedia.orgslideshare.net Subsequent rearrangement and loss of nitrogen gas can lead to the formation of a ketone with a rearranged carbon skeleton. wikipedia.org

Catalytic (Homogeneous and Heterogeneous) Applications for Transformations of the Compound

Catalysis plays a crucial role in achieving efficient and selective transformations of this compound. Both homogeneous and heterogeneous catalysts are employed to manipulate its functional groups.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, are used for various transformations. For instance, ruthenium-based complexes can catalyze the hydrogenation of ketones under mild conditions. researchgate.net Such catalysts could be applied to the reduction of 4-nitroacetophenone (derived from the oxidation of the title compound) back to the alcohol. researchgate.netmdpi.comunibo.it Gold-catalyzed reactions are also prominent for activating π-systems and could be relevant for transformations involving derivatives of the compound. mdpi.com

Heterogeneous Catalysis: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. mdpi.com The selective oxidation of the alcohol to 4-nitroacetophenone using 10% Ru/C is a prime example of a heterogeneous catalytic process. scispace.com Similarly, the selective hydrogenation of the nitro group to an amine is frequently carried out using heterogeneous catalysts like Pd/C, PtO2, or Raney Nickel. masterorganicchemistry.com These solid-phase catalysts are highly effective and are standard methods for this type of chemoselective reduction. scispace.comrsc.org

Application of 1s 1 4 Nitrophenyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Complex Chiral Molecules

The intrinsic chirality of (1S)-1-(4-nitrophenyl)ethan-1-ol makes it an excellent starting material for the synthesis of more elaborate chiral structures. The hydroxyl group and the nitro group offer multiple points for chemical modification, allowing for the extension of the carbon skeleton and the introduction of new functionalities in a stereocontrolled manner.

One of the key transformations involving this chiral building block is its conversion to other useful chiral intermediates. For instance, the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-nitrophenyl)ethan-1-one, followed by subsequent stereoselective reactions, allows for the introduction of new stereocenters. Conversely, the reduction of the nitro group to an amine opens up possibilities for the synthesis of chiral amines and amides.

A notable application is in the synthesis of chiral amines like (S)-1-(4-nitrophenyl)ethanamine. This transformation can be achieved through various synthetic routes, including methods that retain the stereochemical integrity of the chiral center. These chiral amines are themselves valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds.

Role in Asymmetric Catalysis as a Ligand, Ligand Precursor, or Chiral Auxiliary Component

Beyond its role as a direct precursor, this compound and its derivatives are instrumental in the field of asymmetric catalysis. mdpi.com In this context, the chiral framework of the molecule is utilized to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

As a Ligand Precursor: The chiral alcohol can be converted into more complex molecules that act as chiral ligands for metal-catalyzed reactions. For example, the amino group, obtained from the reduction of the nitro group, can be further functionalized to create bidentate or multidentate ligands. These ligands can then coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

As a Chiral Auxiliary: In another approach, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved from the molecule. The stereocenter in this compound can effectively control the facial selectivity of reactions on a tethered substrate.

The development of new chiral ligands and auxiliaries is a cornerstone of modern asymmetric synthesis. The accessibility and synthetic versatility of this compound make it an attractive starting point for the design and synthesis of novel catalytic systems. The ultimate goal is to develop highly efficient and selective catalysts for the production of enantiomerically pure compounds. nobelprize.org

Utility in the Construction of Nitro-Functionalized Chiral Scaffolds and Frameworks

The presence of the nitro group on the phenyl ring of this compound is a key feature that allows for its use in the construction of unique chiral scaffolds. The nitro group is a versatile functional group that can participate in a variety of chemical transformations.

For instance, the nitro group can be reduced to an amino group, which can then be diazotized and subjected to a range of nucleophilic substitution reactions (Sandmeyer reaction), allowing for the introduction of various substituents onto the aromatic ring. This provides a powerful tool for the diversification of the chiral scaffold.

Furthermore, the nitro group can be utilized in carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction), to build more complex molecular architectures. The combination of the pre-existing stereocenter and the reactivity of the nitro group enables the synthesis of highly functionalized, chiral molecules with well-defined three-dimensional structures. These nitro-functionalized chiral scaffolds can serve as key intermediates in the synthesis of natural products and other complex target molecules.

The development of methodologies for the construction of such chiral frameworks is an active area of research in organic synthesis. elsevierpure.com

Integration into Supramolecular Assemblies and Materials Chemistry Research (Non-Clinical)

The unique combination of chirality and a polar nitro group in this compound makes it an interesting component for the construction of supramolecular assemblies and novel materials. The nitro group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of molecules into larger, ordered structures.

By incorporating this compound or its derivatives into polymers, dendrimers, or other macromolecular architectures, it is possible to create chiral materials with unique properties. For example, the chirality of the building block can be transferred to the macroscopic level, resulting in materials that exhibit chiroptical properties, such as circular dichroism.

Future Directions and Emerging Research Challenges in 1s 1 4 Nitrophenyl Ethan 1 Ol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic pathways to chiral alcohols like (1S)-1-(4-nitrophenyl)ethan-1-ol. The goal is to minimize waste, reduce the use of hazardous materials, and employ milder reaction conditions.

Biocatalysis: One of the most promising sustainable methods is the use of enzymes. A biochemical conversion process utilizing immobilized soy bean protein has been demonstrated for the synthesis of (S)-1-(4-nitrophenyl)ethanol. This method involves the sterically selective oxidation of the (R)-enantiomer from a racemic mixture, yielding the desired (S)-enantiomer with high optical purity (99% e.e.) and a 45% yield over four days. Future research will likely focus on discovering or engineering more efficient enzymes (such as oxidases or reductases) to improve reaction times and yields, making biocatalytic processes more competitive for industrial-scale production.

Photocatalysis: Light-driven reactions offer a green alternative to conventional methods that often require harsh reagents and high temperatures. mdpi.com Photocatalytic systems, particularly those using heterogeneous catalysts like titanium dioxide (TiO₂), are being explored for reactions relevant to the synthesis of this compound, such as the selective reduction of the nitro group on a precursor molecule. rsc.orgresearchgate.net For instance, studies on the photocatalytic reduction of 4-nitroacetophenone show that Ru/TiO₂ catalysts can achieve excellent selectivity under ambient temperature and pressure. rsc.orgresearchgate.net The challenge lies in designing photocatalysts that can perform the asymmetric reduction of the ketone group with high enantioselectivity while being stable, reusable, and activated by visible light to maximize energy efficiency.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric reduction of the prochiral ketone, 4-nitroacetophenone, is the most direct route to this compound. The development of highly active and enantioselective catalysts is a central theme of ongoing research.

Transition Metal Catalysis: Ruthenium-based catalysts, particularly those supported on materials like anatase-phase TiO₂, have shown exceptional performance in the selective reduction of the nitro group in 4-nitroacetophenone. rsc.orgresearchgate.net Future work will explore chiral ligands for these metal catalysts to induce high enantioselectivity in the ketone reduction step. The challenge is to create a catalyst that can selectively reduce the ketone over the nitro group while controlling the stereochemistry, or vice-versa, depending on the desired synthetic route.

Organocatalysis and Biocatalysis: Non-metal-based catalysts, or organocatalysts, are an attractive alternative for avoiding heavy metal contamination in the final product. Oxazaborolidine catalysts, as used in Corey-Bakshi-Shibata (CBS) reductions, are effective for the enantioselective reduction of simple ketones and represent a well-established strategy. wikipedia.org The table below summarizes different catalytic approaches applicable to the synthesis of chiral alcohols, highlighting the diversity of systems being explored.

| Catalytic System | Catalyst Type | Key Advantage | Research Challenge |

|---|---|---|---|

| Biocatalysis | Enzymes (e.g., from Soy Bean) | High enantioselectivity, mild conditions. | Slow reaction rates, catalyst stability, and yield optimization. |

| Heterogeneous Catalysis | Ru/TiO₂ | High selectivity for nitro group reduction, reusability. rsc.orgresearchgate.net | Achieving high enantioselectivity for ketone reduction. |

| Homogeneous Catalysis | Chiral Ru-Diamine Complexes | High enantioselectivity for ketone reduction. researchgate.net | Catalyst recovery and potential metal contamination. |

| Organocatalysis | Oxazaborolidines | Metal-free, high enantioselectivity. wikipedia.org | Requires stoichiometric borane (B79455) reductants. |

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding and Rational Design

A profound understanding of reaction mechanisms is critical for the rational design of better catalysts and processes. The synergy between advanced analytical techniques and computational chemistry is paving the way for deeper insights.

Advanced Spectroscopic Methods: While standard techniques like HPLC with chiral columns are used to determine enantiomeric excess, more sophisticated methods are emerging for detailed structural and mechanistic studies. nih.gov Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to a molecule's chirality and can be used to determine absolute stereochemistry and study molecular interactions in real-time. chiralabsxl.comdokumen.pub Future applications could involve in-situ CD monitoring of asymmetric reactions to understand catalyst-substrate interactions and the kinetics of chiral induction.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of enantioselective reactions. nih.gov By modeling the transition states of a reaction, researchers can understand the origin of enantioselectivity. For example, DFT studies on the asymmetric transfer hydrogenation of acetophenone (B1666503) using ruthenium complexes have explained how stabilizing CH–π interactions between the catalyst and substrate dictate the stereochemical outcome. researchgate.net Applying these computational models to the reduction of 4-nitroacetophenone with various catalysts will enable the prediction of the most effective catalyst structures before their synthesis, saving significant experimental effort.

Discovery of Unexplored Reactivity Patterns and Derivatization Opportunities

The this compound scaffold is not just a synthetic target but also a starting point for creating a diverse range of other molecules. Research into its reactivity opens up new avenues for chemical synthesis. The nitro and hydroxyl groups are key functional handles for derivatization. For instance, the reduction of the nitro group to an amine, followed by reactions at the amino or hydroxyl group, can generate a library of new chiral compounds. Studies on related nitrophenyl-substituted aminoethanols have shown that these molecules can undergo further transformations like glycosylation, demonstrating the potential to create complex, biologically relevant structures.

Future research will likely focus on exploiting the dual functionality of this compound class to participate in cascade reactions or multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple precursors in a single pot.

Integration into New Frontiers of Chemical Science

The synthesis of this compound and its derivatives stands to benefit immensely from cutting-edge technologies that are reshaping chemical manufacturing and discovery.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov For the synthesis of chiral alcohols, flow systems can integrate catalysis and purification into a single, uninterrupted process. researchgate.netnih.gov For example, a prochiral ketone can be passed through a reactor containing an immobilized chiral catalyst (either enzymatic or metallic) to generate the enantiopure alcohol continuously. mdpi.comnih.govencyclopedia.pub This approach has been successfully used for producing chiral β-nitro alcohols, which are structurally related to the target compound. nih.gov The primary challenge is the development of robust, long-lasting immobilized catalysts that maintain high enantioselectivity under continuous operation.

Q & A

Q. What are the common synthetic routes for enantioselective synthesis of (1S)-1-(4-nitrophenyl)ethan-1-ol?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of 4-nitroacetophenone using chiral catalysts or biocatalysts. For example:

- Chemical Catalysis : Use of transition metal catalysts (e.g., Ru-BINAP complexes) under hydrogenation conditions achieves high enantiomeric excess (ee) .

- Biocatalytic Reduction : Ketoreductases or alcohol dehydrogenases (e.g., from Lactobacillus spp.) in aqueous-organic biphasic systems yield the (S)-enantiomer with >95% ee .

- Grignard Addition : Reaction of 4-nitrobenzaldehyde with methylmagnesium bromide followed by stereoselective oxidation (avoiding racemization) .

Q. How does the para-nitro group influence the compound's reactivity compared to ortho/meta isomers?

- Comparative Analysis :

| Position | Electronic Effects | Reactivity Trends |

|---|---|---|

| Para | Strong electron-withdrawing effect stabilizes intermediates | Higher resistance to nucleophilic substitution; enhanced acidity of the alcohol (pKa ~10.2) |

| Ortho | Steric hindrance and resonance effects | Faster oxidation to ketones but lower thermal stability |

| Meta | Moderate electron-withdrawing effects | Intermediate reactivity in Friedel-Crafts alkylation |

Q. What analytical techniques are recommended for characterizing enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention time: 12.3 min for (S)-enantiomer) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in NMR (e.g., δ 1.45 ppm for CH₃ split into doublets) .

- Polarimetry : Specific rotation (c = 1, CHCl₃) confirms optical purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

- Data Contradiction Analysis : Discrepancies in catalytic turnover numbers (TON) often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve TON by 30% compared to DCM due to better substrate solubility .

- Catalyst Loading : Lower catalyst loadings (<1 mol%) reduce side reactions but require longer reaction times (24–48 hrs) .

- Substrate Purity : Impurities in 4-nitroacetophenone (e.g., residual acetic acid) inhibit enzyme activity in biocatalytic routes .

Q. What strategies optimize enantiomeric purity in large-scale biocatalytic production?

- Experimental Design :

- Enzyme Engineering : Directed evolution of alcohol dehydrogenases improves thermostability (up to 60°C) and substrate tolerance .

- Co-Substrate Recycling : NADH regeneration systems (e.g., glucose dehydrogenase) maintain cofactor levels, achieving >99% ee at 50 g/L scale .

- In Situ Product Removal : Immobilized solvent systems (e.g., ionic liquid/water) reduce product inhibition and enhance yield by 25% .

Q. How does the nitro group impact the compound's applications in chiral auxiliary design?

- Mechanistic Insights : The para-nitro group enhances rigidity in transition states during asymmetric catalysis, enabling:

- Diastereoselective Alkylation : 85% de in Grignard additions to α-ketoesters .

- Photostability : UV-Vis studies show no degradation under 365 nm irradiation (vs. meta-nitro analogs with 15% decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.